3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a nitrobenzylamino group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrobenzylamino Group: This step involves the reaction of the piperidine derivative with 4-nitrobenzylamine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitrobenzylamino group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-aminobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester
- 3-((4-methylbenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for targeted applications.
Properties
CAS No. |
1204809-97-1 |
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Molecular Formula |
C18H27N3O4 |
Molecular Weight |
349.431 |
IUPAC Name |
tert-butyl 3-[[(4-nitrophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-10-4-5-15(13-20)12-19-11-14-6-8-16(9-7-14)21(23)24/h6-9,15,19H,4-5,10-13H2,1-3H3 |
InChI Key |
PGFHMKMDXLTWKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
3-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester |
Origin of Product |
United States |
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